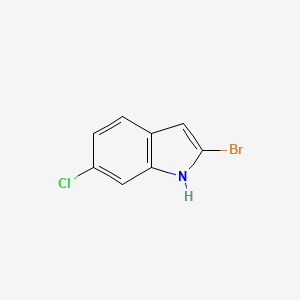

1H-Indole, 2-bromo-6-chloro-

Description

Significance of the Indole (B1671886) Core in Heterocyclic Chemistry

The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. acs.orgnih.gov Its structure is not merely a chemical curiosity but is embedded in the very fabric of life. Indole is the parent substance for a multitude of important natural compounds. core.ac.uk For instance, the essential amino acid tryptophan contains an indole ring and serves as a biosynthetic precursor to a wide array of secondary metabolites, including the neurotransmitter serotonin. acs.org

Beyond its natural prevalence, the indole core is a highly sought-after scaffold in synthetic and medicinal chemistry. acs.orgnih.govresearchgate.net Its unique electronic properties and the reactivity of its pyrrole ring make it a versatile building block for constructing complex molecules. researchgate.netorganic-chemistry.org The indole ring system is a common structural element in numerous pharmaceuticals, agrochemicals, and dyes. nih.gov Its presence is notable in drugs with a wide range of activities, including anti-inflammatory, anticancer, and antihypertensive agents, underscoring its role as a "privileged structure" in drug discovery. nih.govcore.ac.uk The ability of the indole scaffold to mimic peptide structures and bind to various biological receptors has cemented its importance in the development of new therapeutic agents. acs.org

Strategic Importance of Halogen Substituents in Chemical Compounds

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into organic molecules is a powerful and widely used strategy in medicinal chemistry and materials science. scbt.com For a long time, halogens were primarily considered as moieties to increase lipophilicity, which can improve a compound's ability to cross biological membranes. scbt.com However, their role is now understood to be far more nuanced and significant.

Halogenation can profoundly influence a molecule's steric and electronic properties. The size and electronegativity of the halogen atom can alter a compound's conformation and how it interacts with biological targets like proteins and enzymes. chemicalbook.com A key discovery has been the phenomenon of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic "σ-hole" donor to a nucleophilic species, such as an oxygen or nitrogen atom in a protein. chemicalbook.comsigmaaldrich.com This directed interaction can enhance binding affinity and selectivity, making it a valuable tool in rational drug design. chemicalbook.comchemimpex.com The specific halogen used—chlorine, bromine, or iodine—can tune the strength of these interactions, offering a method to optimize the potency and pharmacokinetic properties of a lead compound. sigmaaldrich.com Consequently, halogen substituents are integral parts of many modern pharmaceuticals.

Overview of 1H-Indole, 2-bromo-6-chloro- within the Halogenated Indole Class

Within the broad and valuable class of halogenated indoles lies the specific compound 1H-Indole, 2-bromo-6-chloro- . This molecule, identified by the Chemical Abstracts Service (CAS) number 387635-59-2 and PubChem CID 84693953, features a bromine atom at the 2-position of the pyrrole ring and a chlorine atom at the 6-position of the benzene ring. nih.gov

While specific, in-depth research literature on 1H-Indole, 2-bromo-6-chloro- is not extensively documented in public databases, its structural congeners have been subjects of significant scientific inquiry. For instance, various bromo-chloro substituted indoles are recognized as important intermediates and building blocks in organic synthesis. chemicalbook.comsigmaaldrich.com Compounds such as 5-bromo-6-chloro-1H-indole and its derivatives have been utilized in studies of enzyme kinetics and as precursors in the synthesis of more complex molecules for pharmaceutical and agricultural applications. chemimpex.commedchemexpress.com The synthesis of dihalogenated indoles is an active area of research, with methods being developed to control the regioselectivity of halogen placement, which is crucial for determining the final properties of the molecule. nih.gov

The strategic placement of a bromine at the reactive C2-position and a chlorine on the benzene ring suggests that 1H-Indole, 2-bromo-6-chloro- is a potentially valuable compound for further chemical exploration. The bromo-substituent, in particular, is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse functional groups to build more complex molecular architectures. The combination of both bromine and chlorine offers opportunities for sequential and site-selective modifications. Given the established biological significance of the indole core and the strategic utility of halogen substituents, 1H-Indole, 2-bromo-6-chloro- represents a promising, albeit currently under-explored, scaffold for academic and industrial research, particularly in the fields of medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-8-3-5-1-2-6(10)4-7(5)11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTQECYVRKWWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1h Indole, 2 Bromo 6 Chloro

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of Indole (B1671886)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. total-synthesis.comchemrxiv.org In the indole ring system, the pyrrole (B145914) moiety is significantly more electron-rich and thus more reactive towards electrophiles than the benzene ring. nih.gov EAS reactions on indole typically occur preferentially at the C-3 position. However, when considering substitution on the benzene portion of 1H-Indole, 2-bromo-6-chloro-, the directing effects of the existing substituents and the fused pyrrole ring must be taken into account.

The fused pyrrole ring acts as an activating group, directing electrophiles to the C-4, C-5, C-6, and C-7 positions. The chlorine atom at C-6 is a deactivating but ortho, para-directing group. Therefore, it directs incoming electrophiles to the C-5 and C-7 positions. The bromine at C-2 has a lesser inductive effect on the benzene ring. The interplay of these effects governs the regioselectivity of EAS reactions such as nitration, halogenation, and sulfonation. total-synthesis.comresearchgate.net

Computational methods, such as calculating the energies of protonated intermediates, can predict the most likely sites of substitution. chemrxiv.org For 1H-Indole, 2-bromo-6-chloro-, the positions C-4, C-5, and C-7 are the most probable sites for electrophilic attack on the carbocyclic ring, with the precise outcome depending on the specific electrophile and reaction conditions. researchgate.netnih.gov

Key Electrophilic Aromatic Substitution Reactions:

Nitration: Typically carried out with a mixture of nitric acid and sulfuric acid, this reaction would introduce a nitro group (NO2), likely at the C-4, C-5, or C-7 position.

Halogenation: Using reagents like Br2 or Cl2 with a Lewis acid catalyst, further halogenation can be achieved, again predicted to occur at the available positions on the benzene ring.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (SO3H).

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, but are often complicated by the high reactivity of the indole nucleus and potential side reactions.

Nucleophilic Substitution Reactions Involving Bromine and Chlorine Atoms

Aryl halides are generally resistant to nucleophilic aromatic substitution (SNAr) unless the ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. openstax.orglibretexts.org In 1H-Indole, 2-bromo-6-chloro-, the indole ring itself is electron-rich, and there are no strong activating groups for SNAr on the benzene ring. Consequently, direct displacement of the bromine at C-2 or chlorine at C-6 via a classical addition-elimination (Meisenheimer complex) mechanism is challenging under standard conditions. nih.govlibretexts.org

However, nucleophilic substitution can be achieved under more forcing conditions or through alternative mechanisms:

High Temperature and Pressure: Strong nucleophiles like alkoxides or amides may displace the halides at elevated temperatures.

Metal-Catalyzed Reactions: Copper- or palladium-catalyzed reactions can facilitate the substitution of aryl halides with various nucleophiles under milder conditions than uncatalyzed reactions. These processes, such as the Ullmann condensation or Buchwald-Hartwig amination (discussed in section 3.3.2), proceed through organometallic intermediates rather than a direct SNAr pathway.

Benzyne (B1209423) Formation: Under very strong basic conditions (e.g., NaNH2), elimination of H-X from the benzene ring could potentially form a benzyne intermediate, which would then be attacked by a nucleophile. This is less likely for this specific substrate due to the multiple possible deprotonation sites.

The relative reactivity of the C-Br versus the C-Cl bond is also a key consideration. The C-Br bond is weaker and generally more reactive than the C-Cl bond in many substitution reactions, suggesting that selective substitution at the C-2 position might be possible.

Cross-Coupling Reactions at the Halogenated Positions (C-2 and C-6)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a primary avenue for the functionalization of 1H-Indole, 2-bromo-6-chloro-. mdpi.com A key feature of this substrate is the differential reactivity of the C-Br and C-Cl bonds. In palladium catalysis, the reactivity of halides generally follows the order I > Br > OTf > Cl. nrochemistry.comwikipedia.org This reactivity difference allows for selective cross-coupling reactions at the more reactive C-2 bromine position while leaving the C-6 chlorine position intact for subsequent transformations. libretexts.orgresearchgate.netscispace.com

Suzuki, Sonogashira, and Heck Coupling Applications

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high selectivity for the coupling at the C-2 position of 1H-Indole, 2-bromo-6-chloro-. For instance, using a standard Pd(PPh3)4 catalyst, the reaction with an arylboronic acid would be expected to yield the 2-aryl-6-chloro-1H-indole. More forcing conditions or specialized catalyst systems might be required to subsequently couple the C-6 chlorine. researchgate.netnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne. wikipedia.orgacs.org The higher reactivity of the C-Br bond at the C-2 position is expected to dominate, allowing for the selective synthesis of 2-alkynyl-6-chloro-1H-indoles. nrochemistry.comlibretexts.org This transformation is valuable for introducing linear, rigid structures that can be further elaborated. Copper(I) is often used as a co-catalyst in these reactions. wikipedia.org

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a new, substituted alkene. organic-chemistry.orgwikipedia.org This reaction would also be expected to proceed selectively at the C-2 position under appropriate conditions, yielding 2-alkenyl-6-chloro-1H-indoles. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yield and selectivity. organic-chemistry.orgnih.gov

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Expected Selective Product |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | 2-Aryl-6-chloro-1H-indole |

| Sonogashira Coupling | R-C≡C-H | Pd(PPh₃)₂Cl₂ / CuI | 2-Alkynyl-6-chloro-1H-indole |

| Heck Reaction | H₂C=CHR | Pd(OAc)₂ / P(o-tol)₃ | 2-Alkenyl-6-chloro-1H-indole |

Amination and Other C-Heteroatom Bond Formations

The formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, is of great importance in medicinal chemistry. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org

For 1H-Indole, 2-bromo-6-chloro-, this reaction offers a direct route to amino-substituted indoles. Again, the reaction is expected to be highly selective for the C-2 position due to the greater reactivity of the C-Br bond. nih.gov The choice of a suitable palladium precatalyst and a sterically demanding phosphine (B1218219) ligand (e.g., XantPhos, DavePhos) is critical for achieving high yields, especially when dealing with heterocyclic substrates. libretexts.orgchemrxiv.orgnih.gov This methodology can be applied to a wide range of primary and secondary amines, as well as other nitrogen-containing nucleophiles like amides and carbamates.

Analogous palladium-catalyzed methods exist for the formation of C-O bonds (coupling with alcohols or phenols) and C-S bonds (coupling with thiols), providing access to a diverse array of functionalized indole derivatives. The same principle of chemoselectivity for the C-2 position would apply.

Cycloaddition Reactions Involving the Indole Double Bond

The C-2–C-3 double bond of the indole nucleus can participate in cycloaddition reactions, serving as a dienophile in [4+2] cycloadditions (Diels-Alder reactions) or as a dipolarophile in [3+2] cycloadditions. researchgate.netresearchgate.net This reactivity provides a powerful method for constructing complex, fused-ring systems. nih.govacs.orgnih.gov

In a typical Diels-Alder reaction, the indole acts as the 2π component (dienophile). wikipedia.orgorganic-chemistry.orgsigmaaldrich.com The reaction is often facilitated by the presence of an electron-withdrawing group on the indole, which lowers the energy of the LUMO. While the C-2 bromine in 1H-Indole, 2-bromo-6-chloro- is not a strong electron-withdrawing group in the conventional sense for this purpose, N-acylation or N-sulfonylation dramatically increases the dienophilic character of the indole C-2–C-3 bond, enabling reactions with electron-rich dienes. nih.gov

Alternatively, the pyrrole ring of an indole can function as the 4π component (diene), particularly in intramolecular Diels-Alder reactions, leading to the formation of complex polycyclic structures. The substitution pattern on both the indole and the tethered dienophile is critical for the success of such reactions. nih.gov The presence of the halogen substituents on the 1H-Indole, 2-bromo-6-chloro- scaffold could influence the electronic properties and steric accessibility of the C-2–C-3 double bond, thereby affecting the rate and stereochemical outcome of cycloaddition reactions.

Transformations of the Pyrrole Nitrogen (N-1)

The nitrogen atom of the indole ring is a key site for chemical modification. The N-H proton is weakly acidic and can be removed by a suitable base (e.g., NaH, K2CO3) to generate a nucleophilic indolide anion. This anion can then react with a variety of electrophiles.

N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen. This is a common strategy to modify the steric and electronic properties of the indole and is often a prerequisite for other reactions.

N-Arylation: The nitrogen can be arylated through transition-metal-catalyzed processes, such as the Ullmann condensation (copper-catalyzed) or the Buchwald-Hartwig amination (palladium-catalyzed), using aryl halides as coupling partners. nih.govresearchgate.net

N-Acylation: The introduction of an acyl group can be achieved using acyl chlorides or anhydrides. beilstein-journals.org N-acylation significantly alters the electronic nature of the indole ring, making it more electron-deficient. This can, for example, enhance its reactivity as a dienophile in Diels-Alder reactions (as mentioned in section 3.4). researchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, phenylsulfonyl chloride) provides N-sulfonylated indoles. These protecting groups are robust and can direct subsequent reactions, for example, by facilitating lithiation at specific positions.

| Transformation | Reagent(s) | Product Type | Effect on Reactivity |

|---|---|---|---|

| N-Alkylation | R-X, Base (e.g., NaH) | 1-Alkyl-2-bromo-6-chloro-indole | Increases solubility in organic solvents; steric influence. |

| N-Arylation | Ar-X, Pd or Cu catalyst, Base | 1-Aryl-2-bromo-6-chloro-indole | Introduces extended π-system. |

| N-Acylation | (RCO)₂O or RCOCl, Base | 1-Acyl-2-bromo-6-chloro-indole | Decreases electron density of the ring system. |

| N-Sulfonylation | RSO₂Cl, Base | 1-Sulfonyl-2-bromo-6-chloro-indole | Strongly deactivating; serves as protecting/directing group. |

Oxidative and Reductive Chemistry of the Indole System

The oxidative and reductive chemistry of the 1H-indole, 2-bromo-6-chloro- system is primarily dictated by the electron-rich nature of the indole ring, which makes it susceptible to oxidation. Conversely, the halogen substituents can influence reductive processes.

Oxidative Chemistry:

The indole nucleus is prone to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Common oxidation reactions involve the 2,3-double bond. For 1H-indole, 2-bromo-6-chloro-, oxidation can result in the formation of oxindoles, isatins, or ring-opened products. The presence of the electron-withdrawing chloro and bromo groups can decrease the electron density of the indole ring, potentially making it less susceptible to oxidation compared to unsubstituted indole. However, the indole core generally remains reactive towards strong oxidizing agents.

Visible-light-induced dearomative annulation of indole derivatives showcases the system's susceptibility to single-electron transfer (SET) processes, a form of oxidation. acs.org In such reactions, a photoexcited catalyst can induce the oxidation of the indole, leading to the formation of a radical cation, which then undergoes further reactions. acs.org While not specifically documented for 2-bromo-6-chloro-1H-indole, this reactivity pattern is a key aspect of modern indole chemistry.

Theoretical studies on similar halogenated and nitrated aromatic compounds, such as 2-bromo-4,6-dinitroaniline, have shown that oxidation can be initiated by radicals like the hydroxyl radical (OH). rsc.org This process can involve OH addition to the aromatic ring, leading to the formation of various oxygenated products. rsc.org A similar pathway could be envisioned for the atmospheric or chemical oxidation of 2-bromo-6-chloro-1H-indole.

Reductive Chemistry:

The reduction of 1H-indole, 2-bromo-6-chloro- can proceed via several pathways, including catalytic hydrogenation or the use of reducing metals. Catalytic hydrogenation would likely reduce the 2,3-double bond to yield the corresponding indoline.

The C-Br and C-Cl bonds are also susceptible to reduction. Electrochemical studies on dihaloalkanes, such as 1-bromo-6-chlorohexane, have shown that the carbon-bromine bond is more readily reduced than the carbon-chlorine bond. researchgate.net This suggests that selective reduction of the C-Br bond in 1H-indole, 2-bromo-6-chloro- to yield 6-chloro-1H-indole could be achievable under controlled conditions, for instance, through electrochemical reduction at a specific potential. researchgate.net The reduction of the C-Br bond can proceed through a two-electron cleavage to form a carbanionic intermediate. researchgate.net

Palladium-catalyzed reactions, which are fundamental in indole chemistry, often involve oxidative addition of the palladium catalyst into a carbon-halogen bond. acs.orgmdpi.com This initial step is essentially a reduction of the organic halide. The resulting organopalladium intermediate can then undergo various coupling reactions. mdpi.com The higher reactivity of the C-Br bond compared to the C-Cl bond would likely favor initial oxidative addition at the 2-position of the indole ring.

| Reaction Type | Potential Reagents/Conditions | Expected Major Product(s) | Relevant Principles |

| Oxidation | m-CPBA, O3, Photo-redox catalyst + light | 2-Oxo-6-chloro-1H-indole, Isatin derivatives, Ring-opened products | Electrophilic attack on the electron-rich indole ring, Single Electron Transfer (SET) |

| Catalytic Hydrogenation | H2, Pd/C | 2-Bromo-6-chloroindoline | Reduction of the pyrrole double bond |

| Selective Reductive Dehalogenation | Electrochemical reduction, Zn/acid | 6-Chloro-1H-indole | Differential reactivity of C-Br vs. C-Cl bonds |

| Cross-Coupling Reactions (Reductive Initiation) | Pd catalyst, boronic acids (Suzuki), organostannanes (Stille) | 2-Aryl-6-chloro-1H-indoles | Oxidative addition of Pd into the C-Br bond |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for transformations involving 1H-indole, 2-bromo-6-chloro- would rely on a combination of kinetic experiments and spectroscopic analysis to identify intermediates and transition states.

Kinetic Studies:

Kinetic studies are crucial for determining the rate law of a reaction, which provides insight into the molecularity of the rate-determining step. For instance, in a nucleophilic substitution reaction at the 2-position, determining the reaction order with respect to the indole substrate and the nucleophile can distinguish between an SN1-type mechanism (first order in substrate only) and an SN2-type mechanism (first order in both substrate and nucleophile). youtube.com

For palladium-catalyzed cross-coupling reactions, kinetic studies can help to elucidate the rate-determining step, which could be the initial oxidative addition, transmetalation, or the final reductive elimination. By systematically varying the concentrations of the indole, coupling partner, catalyst, and any additives, and monitoring the reaction rate, a detailed mechanistic picture can be constructed.

Spectroscopic Studies:

Spectroscopic techniques are invaluable for identifying reactive intermediates and characterizing reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR monitoring of a reaction can allow for the direct observation of intermediates. For example, the formation of an organopalladium intermediate in a cross-coupling reaction could potentially be observed by changes in the chemical shifts of the indole protons.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize transient intermediates, including catalytic species and reaction intermediates.

Infrared (IR) and UV-Visible Spectroscopy: These techniques can monitor the disappearance of reactants and the appearance of products over time, which is useful for kinetic analysis. Changes in the absorption spectrum can also indicate the formation of new chromophores or intermediates.

Computational Studies: Quantum-chemical methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental studies to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. rsc.org Such studies can provide a detailed understanding of the reaction mechanism at a molecular level. rsc.org

For photochemical reactions, techniques like transient absorption spectroscopy can be employed to study the properties and reactivity of excited states and radical intermediates generated upon photoexcitation. acs.org

| Mechanistic Question | Investigative Technique | Information Gained |

| Rate-determining step | Kinetic studies (e.g., method of initial rates) | Reaction order, rate law, molecularity of the slow step |

| Structure of intermediates | In situ NMR, ESI-MS | Identification of transient species (e.g., organometallics, carbocations) |

| Reaction pathway and energetics | Computational modeling (DFT) | Transition state structures, activation energies, reaction energy profiles |

| Role of excited states | Transient absorption spectroscopy | Lifetimes and reactivity of photo-excited species and radical ions |

Derivatization and Structure Activity Relationship Sar Concepts for 1h Indole, 2 Bromo 6 Chloro Derivatives

Functionalization at the Pyrrole (B145914) Nitrogen (N-1) Position

The nitrogen atom of the indole (B1671886) ring presents a prime location for introducing a variety of substituents to modulate the compound's properties.

N-alkylation and N-acylation are fundamental strategies for modifying the indole nitrogen. These reactions introduce alkyl or acyl groups, respectively, which can significantly impact the molecule's lipophilicity, steric profile, and hydrogen bonding capacity. For instance, in a series of indole derivatives developed as deaza analogues of human neutrophil elastase (HNE) inhibitors, N-acylation with various benzoyl chlorides was a key synthetic step. nih.gov While this study focused on 6-bromoindole-3-carboxylates, the principles of N-acylation are broadly applicable to the 2-bromo-6-chloro-1H-indole scaffold. nih.gov

Commonly employed methods for N-alkylation involve the use of alkyl halides in the presence of a base, while N-acylation is often achieved using acyl chlorides or anhydrides. The choice of reagents and reaction conditions can be tailored to introduce a wide array of functional groups.

Beyond simple alkyl and acyl groups, a diverse range of chemical moieties can be appended to the N-1 position to explore new chemical space and target specific biological interactions. For example, the introduction of groups containing basic nitrogen atoms can enhance solubility and provide additional points for receptor interaction. The synthesis of novel indole/1,2,4-triazole hybrids as tubulin polymerization inhibitors highlights the introduction of more complex heterocyclic systems at the N-1 position to achieve desired pharmacological effects. Although not specific to the 2-bromo-6-chloro- scaffold, these approaches demonstrate the versatility of N-1 functionalization.

Functionalization at the C-3 Position of the Indole Ring

The C-3 position of the indole ring is highly nucleophilic and serves as a key site for electrophilic attack and subsequent modifications, allowing for the incorporation of various pharmacophores.

Electrophilic substitution reactions are a cornerstone of indole chemistry, with the C-3 position being the most reactive site. This reactivity allows for the introduction of a wide range of functional groups. For instance, the Vilsmeier-Haack reaction introduces a formyl group at C-3, which can then serve as a versatile handle for further synthetic transformations.

The C-3 position is a critical site for introducing pharmacophores that can interact with biological targets. In the context of developing potent indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker at the 3-position was found to be crucial for activity. nih.gov This underscores the importance of precise functionalization at this position. The introduction of various aryl, alkyl, or heterocyclic moieties can lead to compounds with a wide range of biological activities, from anticancer to anti-inflammatory effects.

Strategic Modification of the Halogen Atoms at C-2 and C-6

The bromo and chloro substituents at the C-2 and C-6 positions are not merely passive elements; they offer valuable opportunities for further molecular elaboration through modern cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the sites of halogenation. acs.orgnih.gov These reactions enable the replacement of the bromine and chlorine atoms with a vast array of chemical groups, including aryl, heteroaryl, alkyl, and alkynyl moieties.

The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for sequential modifications. This strategic approach can lead to the synthesis of highly complex and diverse indole derivatives.

The nature and position of the halogen atoms can significantly influence the biological activity of indole derivatives. Structure-activity relationship studies of halogenated indole alkaloids have revealed that the position and type of halogen substituent can be critical for their kinase inhibitory and antiproliferative activities. For example, in a study of brominated indoles, the position of the bromine atom on the aromatic ring was found to affect anti-inflammatory activity. acs.org

Selective Removal or Exchange of Halogen Atoms

The selective manipulation of the halogen atoms on the 1H-Indole, 2-bromo-6-chloro- core is a primary strategy for generating structural diversity. This can be achieved through reductive dehalogenation or halogen exchange reactions.

Reductive Dehalogenation: This process involves the removal of a halogen atom and its replacement with a hydrogen atom. A significant advantage in the case of 2-bromo-6-chloroindole is the differential reactivity of the C-Br and C-Cl bonds. Generally, C-Br bonds are more susceptible to reduction than C-Cl bonds. organic-chemistry.orgresearchgate.net This reactivity difference allows for the selective removal of the bromine atom at the C2 position while retaining the chlorine at the C6 position. Catalytic hydrogenation, often using a palladium-on-carbon (Pd/C) catalyst, is a common method to achieve this transformation under neutral conditions. organic-chemistry.orgorganic-chemistry.org By carefully controlling the reaction conditions (catalyst loading, hydrogen pressure, and reaction time), one can favor the formation of 6-chloro-1H-indole. Conversely, more forcing conditions would be required to remove the more stable chlorine atom. organic-chemistry.org

Halogen Exchange Reactions: These reactions, also known as transhalogenation, involve replacing one halogen atom with another. Such transformations can be valuable for fine-tuning the electronic and steric properties of the molecule. For instance, the bromo group at C2 could potentially be exchanged for an iodo or fluoro group. Metal-mediated halogen exchange reactions are often employed for aryl halides. frontiersin.org The Finkelstein reaction, while more common for alkyl halides, has variations applicable to aryl systems. The choice of reagents and catalysts is crucial for achieving chemoselectivity, again leveraging the higher reactivity of the C-Br bond compared to the C-Cl bond. frontiersin.orgsocietechimiquedefrance.fr

| Transformation | Typical Reagents and Conditions | Selective Target | Primary Product | Key Principle |

|---|---|---|---|---|

| Reductive Debromination | H₂, 10% Pd/C, neutral conditions | C2-Br | 6-chloro-1H-indole | C-Br bond is more readily cleaved by catalytic hydrogenation than the C-Cl bond. organic-chemistry.orgorganic-chemistry.org |

| Halogen Exchange (e.g., Bromine to Iodine) | NaI, Cu(I) catalyst, high-boiling solvent | C2-Br | 6-chloro-2-iodo-1H-indole | Higher reactivity of aryl bromides over chlorides in copper-catalyzed exchange reactions. |

| Halogen Exchange (e.g., Bromine to Fluorine) | Alkali metal fluorides (e.g., KF, CsF), Pd catalyst, aprotic solvent | C2-Br | 6-chloro-2-fluoro-1H-indole | Palladium-catalyzed fluorination often favors the more reactive C-Br bond. frontiersin.org |

Introduction of Functional Groups via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups onto the indole scaffold. beilstein-journals.orgnih.gov The differential reactivity of the 2-bromo and 6-chloro substituents is again synthetically advantageous, with the C-Br bond at the C2 position being significantly more reactive in typical palladium-catalyzed processes like Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions. scispace.comresearchgate.net

This regioselectivity allows for a stepwise functionalization strategy. A first cross-coupling reaction can be performed under mild conditions to selectively introduce a substituent at the C2 position. Subsequently, the less reactive C-Cl bond at the C6 position can be targeted for a second, different cross-coupling reaction under more forcing conditions (e.g., higher temperatures, different ligands or catalyst systems). scispace.comresearchgate.net

Suzuki-Miyaura Coupling: Reacting 2-bromo-6-chloroindole with various aryl, heteroaryl, or alkyl boronic acids or esters can introduce diverse substituents at the C2 position. nih.govnih.gov

Stille Coupling: This reaction uses organostannanes to introduce alkyl, alkenyl, aryl, or heteroaryl groups. acs.org

Sonogashira Coupling: This allows for the introduction of terminal alkynes, providing a linear scaffold for further modification. acs.org

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds, enabling the introduction of primary or secondary amines.

Heck Coupling: This reaction can be used to introduce alkenyl groups.

| Reaction | Coupling Partner | Typical Catalyst/Ligand System | Initial Site of Functionalization | Introduced Functional Group |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | C2 | Aryl group. scispace.com |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C2 | Alkyl, Alkenyl, or Aryl group. acs.org |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | C2 | Alkynyl group. acs.org |

| Buchwald-Hartwig | R₂NH | Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand | C2 | Amino group. |

Design and Synthesis of Hybrid Molecules Incorporating 1H-Indole, 2-bromo-6-chloro-

The concept of hybrid molecules involves covalently linking two or more distinct pharmacophores to create a single chemical entity. mdpi.com This approach aims to produce compounds with improved affinity, better selectivity, or a dual mode of action that can address multiple biological targets simultaneously. nih.govrsc.org

The 1H-Indole, 2-bromo-6-chloro- scaffold can serve as a core component in the design of such hybrids. The synthetic handles introduced via the cross-coupling reactions described in section 4.3.2 are essential for this strategy. For example, a Sonogashira reaction at the C2 position would introduce an alkyne linker, which could then be attached to another bioactive molecule using "click chemistry" (e.g., a copper-catalyzed azide-alkyne cycloaddition). rsc.org Similarly, an amino group introduced via Buchwald-Hartwig amination could be used to form an amide bond with a carboxylic acid-containing drug. mdpi.com

The design of the linker is a critical aspect, as its length, flexibility, and chemical nature can significantly impact the biological activity of the hybrid molecule. nih.gov

| Functionalization at C2 | Linkage Chemistry | Linker Type | Example Hybrid Concept |

|---|---|---|---|

| Sonogashira Coupling (introduces alkyne) | Azide-Alkyne "Click" Chemistry | Triazole | Linking the indole to an azide-modified pharmacophore. rsc.org |

| Suzuki Coupling (introduces aryl with -COOH) | Amide Bond Formation | Amide | Coupling the indole-carboxylic acid with an amine-containing drug. |

| Buchwald-Hartwig (introduces -NH₂) | Amide Bond Formation | Amide | Coupling the amino-indole with a carboxylic acid-containing drug. |

| Suzuki Coupling (introduces aryl with -OH) | Ether Synthesis (e.g., Williamson) | Ether | Linking the hydroxy-indole derivative to another molecule via an ether bond. |

Methodologies for Investigating Structure-Activity Relationships (SAR)

Investigating the SAR of derivatives from 1H-Indole, 2-bromo-6-chloro- is crucial for optimizing their biological activity. rsc.orgresearchgate.net This is a systematic process that involves synthesizing a library of related compounds and evaluating how specific structural changes affect their potency, selectivity, and other pharmacological properties. nih.govnih.gov

Key SAR methodologies include:

Systematic Modification of Substituents: This involves creating a series of analogs where the groups at the C2 and C6 positions are varied. For example, after an initial Suzuki coupling at C2, a library of compounds could be synthesized using a range of aryl boronic acids with different electronic (electron-donating vs. electron-withdrawing) and steric (small vs. bulky) properties. nih.gov

Isomeric Scaffolds: The activity of 6-chloro-2-substituted indoles could be compared with, for example, 4-chloro-2-substituted or 7-chloro-2-substituted indoles to understand the importance of the chlorine atom's position. nih.gov

Bioisosteric Replacement: This involves replacing functional groups with other groups that have similar physical or chemical properties to see if activity is maintained or improved. For instance, the chlorine atom at C6 could be replaced with a trifluoromethyl (CF₃) group.

Computational Modeling: In silico techniques are invaluable for guiding synthetic efforts. mdpi.com

Molecular Docking: This predicts the preferred orientation of a molecule when bound to a biological target (e.g., an enzyme or receptor), helping to rationalize observed activities and design new derivatives with improved binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): This statistical method relates the chemical structure of a series of compounds to their biological activity, allowing for the prediction of the activity of new, unsynthesized analogs.

Pharmacophore Modeling: This identifies the essential 3D arrangement of functional groups required for biological activity. acs.orgnih.gov

| Methodology | Description | Application to 1H-Indole, 2-bromo-6-chloro- Derivatives |

|---|---|---|

| Substituent Modification | Synthesizing analogs with varied functional groups at specific positions. | Varying the aryl, alkyl, or amino groups introduced at the C2 and C6 positions. nih.gov |

| Positional Isomerism | Moving a substituent to a different position on the scaffold. | Comparing the activity of 6-chloro derivatives with 4-, 5-, or 7-chloro analogs. nih.gov |

| Molecular Docking | Computational simulation of ligand-receptor binding. | Predicting binding modes of derivatives to a target protein to guide design. researchgate.net |

| QSAR | Statistical correlation of chemical structure with biological activity. | Developing a predictive model for the activity of new indole derivatives. |

| Pharmacophore Identification | Defining the key 3D features necessary for activity. | Identifying the essential steric and electronic features of active indole derivatives. acs.orgnih.gov |

Computational Chemistry and Theoretical Characterization of 1h Indole, 2 Bromo 6 Chloro

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure, molecular properties, and reactivity of molecules. mdpi.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is widely used for the study of substituted indoles due to its balance of accuracy and computational efficiency. semanticscholar.org

Optimization of Molecular Geometries and Conformational Analysis

The first step in the theoretical characterization of 1H-Indole, 2-bromo-6-chloro- involves the optimization of its molecular geometry. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. researchgate.net For a molecule with potential rotational freedom, a conformational analysis would also be performed to identify various stable conformers and their relative energies. mdpi.com In the case of 1H-Indole, 2-bromo-6-chloro-, this would likely focus on the orientation of the N-H bond relative to the substituents on the benzene (B151609) ring, although the indole (B1671886) ring system itself is largely planar.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. wikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor. youtube.com

LUMO: This is the innermost orbital that is empty of electrons. The energy of the LUMO is associated with the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. malayajournal.org A smaller gap generally implies higher reactivity. malayajournal.org For 1H-Indole, 2-bromo-6-chloro-, the presence of electron-withdrawing bromine and chlorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indole. nih.gov

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.de It is plotted onto the electron density surface and uses a color scale to indicate regions of varying electrostatic potential. researchgate.net

Red/Yellow Regions: These colors signify areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. researchgate.net In 1H-Indole, 2-bromo-6-chloro-, these regions would likely be concentrated around the nitrogen atom and potentially the π-system of the indole ring.

Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. researchgate.net These regions are often found around hydrogen atoms, particularly the N-H proton.

The MEP map provides valuable insights into the reactive sites of the molecule, guiding the understanding of its intermolecular interactions. acadpubl.eu

Calculation of Global Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Global Hardness, Electrophilicity Index)

Ionization Potential (IP): The energy required to remove an electron. It can be approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added. It can be approximated as EA ≈ -ELUMO.

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (IP - EA) / 2.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. It is calculated as ω = (IP + EA)2 / (8 * η).

The presence of halogen substituents generally increases the electrophilicity of organic molecules. nih.gov

Illustrative Global Reactivity Descriptors for 1H-Indole, 2-bromo-6-chloro-

| Descriptor | Formula | Hypothetical Value (eV) |

|---|---|---|

| Ionization Potential (IP) | -EHOMO | 8.10 |

| Electron Affinity (EA) | -ELUMO | 1.25 |

| Global Hardness (η) | (IP - EA) / 2 | 3.425 |

| Electrophilicity Index (ω) | (IP + EA)2 / (8 * η) | 3.21 |

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also be used to predict spectroscopic data, which is invaluable for the structural elucidation of newly synthesized compounds.

NMR Chemical Shift Predictions

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a standard tool in structural organic chemistry. journals.co.za The Gauge-Independent Atomic Orbital (GIAO) method, often employed within DFT, is a popular approach for predicting 1H and 13C NMR chemical shifts. liverpool.ac.uk The calculated chemical shifts for 1H-Indole, 2-bromo-6-chloro- would be compared with experimental data to confirm its structure. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Illustrative Predicted 13C and 1H NMR Chemical Shifts for 1H-Indole, 2-bromo-6-chloro-

| Atom | Hypothetical 13C Chemical Shift (ppm) | Atom | Hypothetical 1H Chemical Shift (ppm) |

|---|---|---|---|

| C2 | 110.5 | H1 | 8.50 |

| C3 | 101.2 | H3 | 6.55 |

| C3a | 128.9 | H4 | 7.50 |

| C4 | 121.8 | H5 | 7.10 |

| C5 | 120.3 | H7 | 7.45 |

| C6 | 125.6 | ||

| C7 | 112.4 | ||

| C7a | 135.1 |

Vibrational Frequency Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for the identification and structural elucidation of molecules. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in assigning the observed vibrational bands to specific molecular motions. For 1H-Indole, 2-bromo-6-chloro-, a theoretical vibrational analysis can be performed using DFT calculations, often with the B3LYP functional and a basis set such as 6-311++G(d,p), to predict the frequencies and intensities of its fundamental vibrational modes. biointerfaceresearch.comnih.govnih.gov

The calculated vibrational wavenumbers are typically scaled to correct for anharmonicity and the limitations of the theoretical model, thereby improving the agreement with experimental data. nih.gov The analysis of the potential energy distribution (PED) allows for the unambiguous assignment of each calculated frequency to a specific type of vibration, such as stretching, bending, or torsion of the chemical bonds. nih.gov

For 1H-Indole, 2-bromo-6-chloro-, the vibrational spectrum is expected to exhibit characteristic bands corresponding to the indole ring, as well as modes influenced by the bromo and chloro substituents. Key vibrational modes would include:

N-H stretching: A characteristic band in the high-frequency region, typically around 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range.

C=C stretching: Vibrations of the indole ring's carbon-carbon double bonds, usually appearing in the 1400-1650 cm⁻¹ region.

C-N stretching: These vibrations are typically observed in the 1200-1350 cm⁻¹ range.

C-Br and C-Cl stretching: The presence of bromine and chlorine atoms will give rise to characteristic stretching vibrations at lower frequencies, generally below 800 cm⁻¹.

A representative table of calculated vibrational frequencies and their assignments for a molecule with a similar halogenated heterocyclic structure is provided below to illustrate the expected results for 1H-Indole, 2-bromo-6-chloro-. nih.govmdpi.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H) | 3080 | Aromatic C-H stretching |

| ν(C=C) | 1610 | Ring C=C stretching |

| δ(N-H) | 1520 | N-H in-plane bending |

| ν(C-N) | 1330 | C-N stretching |

| ν(C-Cl) | 750 | C-Cl stretching |

| ν(C-Br) | 620 | C-Br stretching |

UV-Vis Spectral Simulations (Time-Dependent DFT)

The electronic absorption properties of 1H-Indole, 2-bromo-6-chloro- can be investigated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method allows for the calculation of the electronic transitions between molecular orbitals, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. mdpi.comresearchgate.net The simulation provides information on the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. nih.gov

For indole and its derivatives, the UV-Vis spectrum is characterized by two main absorption bands, corresponding to the ¹La and ¹Lb transitions. nih.gov The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring. nih.gov In the case of 1H-Indole, 2-bromo-6-chloro-, the bromo and chloro substituents are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole, due to their electron-withdrawing and resonance effects.

A TD-DFT calculation, often performed with a functional like B3LYP and a suitable basis set, can predict the UV-Vis spectrum of the molecule in different solvents by incorporating a solvent model, such as the polarizable continuum model (PCM). mdpi.comresearchgate.net

Below is a table presenting hypothetical TD-DFT calculated data for 1H-Indole, 2-bromo-6-chloro-, based on typical values for substituted indoles. researchgate.netacs.orgnih.gov

| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 295 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 270 | 0.25 | HOMO-1 → LUMO |

| S₀ → S₃ | 230 | 0.40 | HOMO → LUMO+1 |

Investigation of Reaction Pathways and Transition States through Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those involving 1H-Indole, 2-bromo-6-chloro-. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its kinetics.

For halogenated indoles, several reaction pathways can be investigated computationally. For instance, electrophilic substitution reactions at the C3 position of the indole ring are common. Computational methods can be used to model the attack of an electrophile and to calculate the energy profile of the reaction, including the formation of the sigma complex (intermediate) and the subsequent deprotonation to yield the final product.

Furthermore, the atmospheric oxidation of indole initiated by radicals such as OH and Cl has been studied computationally. copernicus.org Such studies can reveal the preferred sites of radical attack and the subsequent reaction steps, leading to the formation of various oxidation products. copernicus.org For 1H-Indole, 2-bromo-6-chloro-, computational investigations could explore how the bromo and chloro substituents influence the regioselectivity and kinetics of such reactions.

The search for transition states is a critical aspect of these investigations. Various algorithms are available for locating transition states on the PES. Once a transition state is found, its structure can be characterized, and a vibrational frequency analysis can be performed to confirm that it corresponds to a true saddle point on the PES (i.e., it has one imaginary frequency).

Molecular Docking and Dynamics Simulations for Target Interactions (General principles)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule, such as 1H-Indole, 2-bromo-6-chloro-, and a biological macromolecule, typically a protein. frontiersin.orgresearchgate.net These methods are widely used in drug discovery to predict the binding mode and affinity of a ligand to a target protein. science.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein's active site. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them based on their predicted binding affinity. nih.gov The results of a docking study can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation solves Newton's equations of motion for the atoms in the system, providing a detailed picture of the conformational changes and fluctuations of the complex. researchgate.net These simulations can be used to assess the stability of the binding mode predicted by docking, to calculate the binding free energy with greater accuracy, and to identify the key residues involved in the interaction.

For 1H-Indole, 2-bromo-6-chloro-, these computational methods could be employed to investigate its potential as an inhibitor of a specific enzyme. For example, indole derivatives have been studied as inhibitors of various enzymes, including Hepatitis C NS5B polymerase and α-glucosidase. mdpi.com A hypothetical docking study of 1H-Indole, 2-bromo-6-chloro- into a protein active site might yield the results summarized in the table below.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Tyr123, Phe234, Leu345 |

| Types of Interactions | Hydrogen bond with Tyr123, π-π stacking with Phe234, Hydrophobic interaction with Leu345 |

Advanced Spectroscopic Characterization of 1h Indole, 2 Bromo 6 Chloro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the carbon-hydrogen framework and the electronic environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides critical insights into the number, connectivity, and chemical environment of protons in a molecule. In 1H-Indole, 2-bromo-6-chloro-, the indole (B1671886) ring contains four protons: one on the pyrrole (B145914) ring (H-3) and three on the benzene (B151609) ring (H-4, H-5, H-7), in addition to the N-H proton.

The electron-withdrawing nature of the bromine at position C-2 and chlorine at C-6 significantly influences the chemical shifts of the remaining protons, generally causing them to appear at a lower field (deshielded) compared to unsubstituted indole. The N-H proton typically appears as a broad singlet far downfield. The H-3 proton is expected to be a singlet, while the protons on the benzene ring (H-4, H-5, H-7) will exhibit spin-spin coupling, leading to distinct splitting patterns that help confirm their relative positions. For instance, H-4 and H-5 are ortho to each other and would show a doublet of doublets or a complex multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1H-Indole, 2-bromo-6-chloro- Note: Data are predictive and based on analysis of similarly substituted indole derivatives. The exact values can vary based on solvent and experimental conditions.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 8.2 - 8.5 | broad singlet (br s) | - |

| H-3 | 6.5 - 6.7 | singlet (s) | - |

| H-4 | 7.5 - 7.7 | doublet (d) | J = 8.5 - 9.0 |

| H-5 | 7.0 - 7.2 | doublet of doublets (dd) | J = 8.5 - 9.0, 1.5 - 2.0 |

| H-7 | 7.4 - 7.6 | doublet (d) | J = 1.5 - 2.0 |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidationchemicalbook.comresearchgate.net

The carbons directly bonded to the halogens, C-2 and C-6, will have their chemical shifts significantly affected. The C-2 carbon bearing the bromine atom is expected to be shifted upfield relative to the corresponding carbon in unsubstituted indole due to the heavy atom effect, while the C-6 carbon attached to chlorine will be deshielded. The other carbons in the benzene and pyrrole rings will also experience shifts based on their proximity to these electron-withdrawing groups. Aromatic carbons typically resonate in the 110 to 140 δ range. openstax.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Indole, 2-bromo-6-chloro- Note: Data are predictive and based on substituent effects in related aromatic compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 112 - 115 |

| C-3 | 102 - 105 |

| C-3a | 128 - 131 |

| C-4 | 121 - 124 |

| C-5 | 120 - 123 |

| C-6 | 129 - 132 |

| C-7 | 113 - 116 |

| C-7a | 135 - 138 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)modgraph.co.uk

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of ¹H and ¹³C NMR spectra, especially for complex structures.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For 1H-Indole, 2-bromo-6-chloro-, COSY would show correlations between adjacent protons, such as between H-4 and H-5, and a weaker correlation between H-5 and H-7, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It allows for the unambiguous assignment of protonated carbons. For example, the proton signal at δ 6.5-6.7 would correlate with the carbon signal at δ 102-105, assigning them as H-3 and C-3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular structure. Key expected correlations for 1H-Indole, 2-bromo-6-chloro- would include:

H-3 correlating to C-2, C-3a, and C-7a.

H-4 correlating to C-3a, C-5, and C-6.

H-7 correlating to C-5, C-6, and C-7a. These correlations would definitively confirm the substitution pattern of the indole ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum displays absorption bands corresponding to specific functional groups. For 1H-Indole, 2-bromo-6-chloro-, characteristic peaks are expected for the N-H bond, aromatic C-H bonds, and the C-C bonds of the indole ring. The presence of halogens is also indicated by absorptions in the fingerprint region. Aromatic rings typically show characteristic C-H stretching above 3000 cm⁻¹ and a series of peaks between 1450 and 1600 cm⁻¹. openstax.org

Table 3: Predicted FT-IR Absorption Frequencies for 1H-Indole, 2-bromo-6-chloro- Note: Frequencies are characteristic ranges for the specified functional groups.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H stretch | 3400 - 3450 | Medium-Strong |

| Aromatic C-H stretch | 3050 - 3150 | Medium |

| C=C aromatic ring stretch | 1580 - 1620, 1450 - 1500 | Medium-Strong |

| C-N stretch | 1200 - 1350 | Medium |

| C-Cl stretch | 700 - 800 | Strong |

| C-Br stretch | 550 - 650 | Strong |

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 1H-Indole, 2-bromo-6-chloro-, the Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes. The C-Br and C-Cl stretching vibrations, which can sometimes be weak or obscured in the IR spectrum, often produce more intense and easily identifiable peaks in the Raman spectrum. This makes Raman spectroscopy a valuable tool for confirming the presence and substitution pattern of halogens on the aromatic ring. While specific experimental data is limited, the spectrum would be dominated by vibrations of the electron-rich indole nucleus and the heavy halogen atoms.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophore, the part of the molecule responsible for its color.

The parent compound, indole, exhibits characteristic absorption bands in the ultraviolet region. nist.govresearchgate.net Typically, indole shows a strong absorption band around 270-280 nm and a weaker, longer-wavelength band around 290 nm. These absorptions are attributed to π-π* transitions within the aromatic bicyclic system.

The introduction of halogen substituents onto the indole ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the electron-donating effect of the halogens (bromine and chlorine) through resonance, which extends the conjugation of the π-electron system. The lone pairs of electrons on the halogen atoms can interact with the π-system of the indole ring, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Expected UV-Vis Absorption Data for 1H-Indole, 2-bromo-6-chloro-

| Compound | Expected λmax (nm) | Transition Type | Notes |

| 1H-Indole, 2-bromo-6-chloro- | 280 - 300 | π-π | Bathochromic shift expected due to halogen substitution. |

| 1H-Indole, 2-bromo-6-chloro- | > 300 | π-π | A weaker, longer-wavelength shoulder may also be present. |

This table presents expected values based on spectroscopic principles and data from related compounds.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions.

The molecular weight of 1H-Indole, 2-bromo-6-chloro- is 230.44 g/mol . A key feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 51% and 49%, respectively). Chlorine also has two major isotopes, 35Cl (approximately 76%) and 37Cl (approximately 24%). This will result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) with predictable relative intensities.

The fragmentation of halogenated indoles is expected to proceed through several characteristic pathways. A common fragmentation pathway for indoles involves the loss of HCN from the pyrrole ring. nih.gov For halogenated compounds, the loss of the halogen atoms as radicals (•Br or •Cl) or as hydrogen halides (HBr or HCl) is also a prominent fragmentation pathway.

While a specific mass spectrum for 2-bromo-6-chloro-1H-indole is not available, the mass spectrum of 6-bromoindole (B116670) shows a prominent molecular ion peak and fragmentation corresponding to the loss of bromine and subsequent rearrangement. nih.gov Similarly, the mass spectrum of 6-chloroindole (B17816) would be expected to show a strong molecular ion and loss of chlorine. nist.govnih.gov For 2,6-dichlorodiphenylamine, a related compound, the mass spectrum shows a molecular ion and significant fragmentation. nih.govmassbank.eu

Expected Fragmentation Pattern for 1H-Indole, 2-bromo-6-chloro-

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 230/232/234 | [C8H5BrClN]+• | Molecular Ion (M+•) |

| 195/197 | [C8H5ClN]+ | Loss of •Br |

| 151 | [C8H5N]+ | Loss of •Br and •Cl |

| 150/152 | [C8H5BrN]+• | Loss of HCl |

| 116 | [C7H4]+• | Loss of •Br, •Cl, and HCN |

This table presents plausible fragmentation pathways based on the principles of mass spectrometry and data from analogous compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's solid-state conformation.

For 1H-Indole, 2-bromo-6-chloro-, a single-crystal X-ray diffraction study would be required to determine its crystal structure. The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern. nih.gov

While the crystal structure of 1H-Indole, 2-bromo-6-chloro- has not been reported, we can infer some of its likely structural features based on the known structures of related indole derivatives. The indole ring system is planar. The bromine and chlorine substituents will lie in the plane of the indole ring. The crystal packing is likely to be influenced by intermolecular interactions such as hydrogen bonding involving the N-H group of the indole ring and halogen bonding (C-Br···X and C-Cl···X interactions).

For example, the crystal structure of 1-(2,6-dichlorophenyl)indolin-2-one reveals a planar indole ring system with the phenyl ring oriented at a significant dihedral angle. nih.gov The crystal packing in this related molecule is stabilized by weak intermolecular C—H···O hydrogen bonds. In the case of 1H-Indole, 2-bromo-6-chloro-, N-H···π or N-H···halogen interactions might play a significant role in the crystal lattice.

Hypothetical Crystallographic Data for 1H-Indole, 2-bromo-6-chloro-

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P21/c or P212121 | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the unit cell. |

| Z (Molecules per unit cell) | e.g., 4 | Number of molecules in one unit cell. |

| Key Intermolecular Interactions | N-H···Br/Cl, Halogen bonding | Governs the packing of molecules in the crystal. |

This table provides a hypothetical set of crystallographic parameters to illustrate the type of data obtained from an X-ray crystallography experiment.

Applications in Medicinal Chemistry and Principles of Drug Discovery

The Indole (B1671886) Scaffold as a "Privileged Structure" in Drug Design

The indole scaffold, a bicyclic aromatic heterocycle, is widely recognized in medicinal chemistry as a "privileged structure". researchgate.net This term, coined by Evans and co-workers, describes molecular frameworks that can serve as ligands for diverse receptors with high affinity. The versatility of the indole nucleus allows it to be a foundational component for a vast number of synthetic and natural compounds with a broad spectrum of therapeutic applications. researchgate.neteurekaselect.com Its importance is underscored by its presence in the essential amino acid tryptophan and numerous alkaloids and plant hormones. eurekaselect.com

The utility of the indole scaffold stems from its ability to mimic the structures of various protein components. researchgate.net This structural adaptability allows indole-based molecules to bind to a multitude of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. nih.gov Many target receptors possess conserved binding pockets that are complementary to the indole structure, explaining its presence in a wide array of approved drugs. nih.gov Examples of such drugs include the anti-inflammatory agent indomethacin, the antimigraine drug frovatriptan, and the antiemetic ondansetron. nih.gov The chemical reactivity of the indole ring also makes it amenable to modification, allowing for the synthesis of large libraries of derivatives for drug discovery programs. nih.gov This has led to the development of indole-containing compounds targeting a wide range of conditions, including inflammation, cancer, and microbial infections. researchgate.neteurekaselect.com

Table 1: Examples of Marketed Drugs Containing the Indole Scaffold This table is interactive. You can sort and filter the data.

| Drug Name | Therapeutic Class | Primary Target/Mechanism of Action |

|---|---|---|

| Indomethacin | Anti-inflammatory | Cyclooxygenase (COX) inhibitor |

| Frovatriptan | Antimigraine | 5-HT Receptor Agonist |

| Ondansetron | Antiemetic | 5-HT3 Receptor Antagonist |

| Tadalafil | Erectile Dysfunction | Phosphodiesterase-5 (PDE5) Inhibitor |

| Sunitinib | Anticancer | Receptor Tyrosine Kinase (RTK) Inhibitor |

Principles of Rational Drug Design Applied to Halogenated Indoles

Rational drug design leverages the three-dimensional structure of biological targets to design and develop new therapeutic agents. mdpi.com For halogenated indoles, this approach involves strategically placing halogen atoms (fluorine, chlorine, bromine, iodine) onto the indole scaffold to enhance binding affinity, selectivity, and pharmacokinetic properties. nih.govnih.gov Halogens can profoundly affect a molecule's bioactivity and physicochemical characteristics, such as lipophilicity and metabolic stability. nih.govmdpi.com

The initial step in rational drug design is the identification and validation of a biological target, typically a protein or enzyme, involved in a disease process. mdpi.com For halogenated indoles, targets are diverse and include protein kinases, microtubules, and microbial enzymes. researchgate.netnih.gov Once a target is identified, ligand design focuses on creating molecules that will bind to it with high specificity and affinity.

The inclusion of halogens is a key strategy in ligand design. Halogen atoms can form "halogen bonds," a type of noncovalent interaction between the halogen and an electron-rich atom (like oxygen or nitrogen) in the target's binding pocket. znaturforsch.comsemanticscholar.org These interactions can significantly improve the binding energy and stability of the ligand-protein complex. mdpi.commdpi.com For example, computational studies have shown that bromine and chlorine substitutions on indole alkaloids can enhance binding to protein kinases. mdpi.com Furthermore, the position of the halogen on the indole ring is critical. Different positional isomers can exhibit vastly different biological activities, as seen in studies where 4- and 7-substituted halogenated indoles showed higher activity than other isomers in certain assays. nih.govvliz.be

Structure-based drug design (SBDD) relies on the known 3D structure of the target molecule, which is often determined through techniques like X-ray crystallography or NMR spectroscopy. mdpi.com This structural information allows for the computational docking of potential ligands, like halogenated indoles, into the active site of the target. mdpi.commdpi.com

Docking algorithms predict the preferred orientation and conformation of a ligand when bound to a target, and scoring functions estimate the binding affinity. mdpi.com This process enables researchers to virtually screen large libraries of compounds and prioritize those with the highest predicted activity. mdpi.com For halogenated indoles, SBDD can help rationalize the observed structure-activity relationships (SAR). For instance, molecular docking can reveal how a bromine atom at a specific position on the indole ring forms a crucial halogen bond with a key amino acid residue in the active site, thereby explaining its enhanced potency. mdpi.com This iterative process of design, synthesis, and testing, guided by structural insights, accelerates the discovery of more effective and selective drug candidates. mdpi.com

Broad Spectrum of Biological Activities in In Vitro Studies (without human clinical data)

Halogenated indole derivatives have demonstrated a wide range of biological activities in preclinical, in vitro laboratory studies. These investigations highlight the potential of compounds like 2-bromo-6-chloro-1H-indole as scaffolds for developing new therapeutic agents.

The indole nucleus is a component of many compounds exhibiting potent antimicrobial properties. nih.gov The introduction of halogens to the indole ring can significantly enhance this activity. mdpi.com In vitro studies have shown that various halogenated indoles are effective against a spectrum of pathogens, including multidrug-resistant bacteria and fungi. nih.govnih.gov

Antibacterial Activity: Halogenated indoles have shown promise against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain bromoindole derivatives have been reported to increase the survival of brine shrimp challenged with the pathogenic bacterium Vibrio campbellii. vliz.be The mechanism of action can involve the inhibition of bacterial virulence factors, such as motility and biofilm formation, which are crucial for infection. nih.govvliz.be Some chloroindoles have also demonstrated significant antibacterial and antibiofilm activity against Vibrio parahaemolyticus. researchgate.net

Antifungal Activity: The antifungal potential of halogenated indoles has also been explored. Studies have reported that new indole derivatives containing other heterocyclic moieties exhibit potent activity against fungal strains like Candida albicans and Candida krusei, with minimum inhibitory concentration (MIC) values significantly lower than the standard drug fluconazole (B54011) in some cases. nih.gov

Antitubercular Activity: The cyclohepta[b]indole structure motif, which can be halogenated, has been associated with antituberculosis activity in preclinical models. acs.org While specific data on 2-bromo-6-chloro-1H-indole is limited in this context, the broader class of halogenated indoles represents a promising area for the discovery of new antitubercular agents.

Table 2: Selected In Vitro Antimicrobial Activities of Halogenated Indole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Organism | Observed Effect | Reference |

|---|---|---|---|

| Bromoindoles (e.g., 6-bromoindole) | Vibrio campbellii | Increased survival of challenged brine shrimp; virulence inhibition | vliz.be |

| Chloroindoles (e.g., 4-chloroindole) | Vibrio parahaemolyticus | Reduced cell surface hydrophobicity and exo-protease activity | researchgate.net |

| Halogenated Indole Analogues | Vibrio campbellii | Decreased swimming motility and biofilm formation | nih.gov |

The indole scaffold is a key feature in numerous anticancer agents, both natural and synthetic. mdpi.com Halogenation of the indole ring is a common strategy to enhance potency and modulate the mechanism of action. nih.gov In vitro studies have revealed that halogenated indoles can inhibit cancer cell proliferation through various mechanisms.

Tubulin Inhibition: Several indole-based compounds exert their anticancer effects by interfering with tubulin polymerization, a critical process for cell division. nih.gov This mechanism is shared by well-known natural indole alkaloids like vincristine. nih.gov The development of synthetic indole derivatives that inhibit tubulin polymerization is an active area of research, with some compounds showing potent inhibitory effects on cancer cell proliferation in laboratory assays. nih.gov

Protein Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. researchgate.net Indole derivatives, particularly halogenated ones, are prominent in the design of protein kinase inhibitors. nih.gov For example, meridianins, which are brominated marine indole alkaloids, show potent inhibitory activity against cyclin-dependent kinases (CDKs). nih.gov Structure-activity relationship studies of these compounds have revealed that bromine substitution at specific positions on the indole ring is critical for their inhibitory potency. nih.gov Sunitinib, an approved anticancer drug, also features an indole core and functions by inhibiting multiple receptor tyrosine kinases. mdpi.com